4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane
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Overview
Description
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[55]undecane is a spiro compound characterized by a unique structure that includes a spiro[55]undecane skeleton with a 2-fluorobenzyl group and an oxa-diazaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a 2-fluorobenzyl halide with a spirocyclic amine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around room temperature to 50°C .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its potential therapeutic uses.
Mechanism of Action
The mechanism by which 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the spirocyclic structure can influence the compound’s overall stability and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: A spiro compound with a similar core structure but different substituents.
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spiro compound with vinyl groups instead of the fluorobenzyl group.
Uniqueness
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane is unique due to the presence of the fluorobenzyl group, which can significantly alter its chemical and biological properties compared to other spiro compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C15H21FN2O |
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Molecular Weight |
264.34 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H21FN2O/c16-14-4-2-1-3-13(14)11-18-9-10-19-15(12-18)5-7-17-8-6-15/h1-4,17H,5-12H2 |
InChI Key |
YGQOCPNXHXLZSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CN(CCO2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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